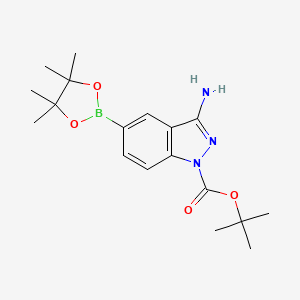

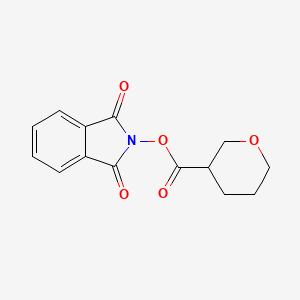

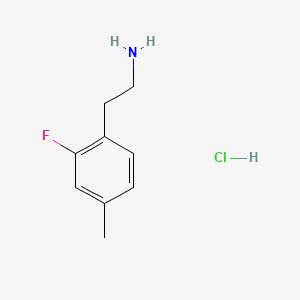

![molecular formula C17H16N6 B6604500 N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine CAS No. 380436-54-4](/img/structure/B6604500.png)

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole is an important heterocyclic nucleus in heterocyclic chemistry and has been found in some currently used chemotherapeutic agents .

Synthesis Analysis

The synthesis of similar compounds involves several steps with acceptable reaction procedures and quantitative yields . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

Some interesting nitrogen heterocycles, as well as other products, were synthesized by reactions of 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide with various reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine” can be determined using various analytical techniques. For instance, the linear formula of a similar compound is C29H25N5O with a molecular weight of 459.556 .

Applications De Recherche Scientifique

Antimicrobial Chemotherapeutic Agents

These compounds have been synthesized as potential antimicrobial chemotherapeutic agents . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1 H or 13 C), Mass spectroscopy, and elemental analysis .

Antitumor Activity

Some derivatives of these compounds have been synthesized and screened for their antitumor activity . The use of this powerful pharmacophore is very popular and modern .

Insecticidal Activities

The derivatives of these compounds have been designed and synthesized as potent insecticides targeting the ryanodine receptor (RyR) . RyR is one of the promising targets for the development of novel insecticides .

Antibacterial and Antifungal Activities

The derivatives of these compounds have been synthesized and evaluated for in vitro antibacterial and antifungal activities . A strategic synthesis of 1- (1,3-diphenyl-1 H -pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has been achieved by the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction .

Antimalarial Evaluation

The target compounds have been synthesized and evaluated for their inhibition effects against Plasmodium berghei . Some compounds showed a suppression rate of up to 90.4% .

Antiparasitic Properties

Many pyrazole derivatives, including these compounds, have been reported to possess antiparasitic properties . This is mainly due to the ease of preparation and the important biological activity .

Mécanisme D'action

Target of Action

The compound, also known as N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine, has been found to exhibit significant inhibitory activity against the BRAF V600E , a protein kinase that plays a key role in regulating cellular responses to cytokines and growth factors .

Mode of Action

The compound interacts with its target, BRAF V600E, by binding tightly at the active site . This interaction inhibits the kinase activity of BRAF V600E, thereby disrupting the signal transduction pathways it regulates .

Biochemical Pathways

The inhibition of BRAF V600E affects the MAPK/ERK pathway , a key signaling pathway involved in cell proliferation and survival . By inhibiting this pathway, the compound can potentially suppress the growth of cancer cells .

Result of Action

The compound’s action results in the inhibition of BRAF V600E, leading to the disruption of the MAPK/ERK pathway . This can potentially lead to the suppression of cancer cell growth . In vitro studies have shown that the compound exhibits potent inhibitory activity against certain cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6/c18-17(19)21-20-11-14-12-23(15-9-5-2-6-10-15)22-16(14)13-7-3-1-4-8-13/h1-12H,(H4,18,19,21)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGWKCHTMNJLNC-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=NN=C(N)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N=C(N)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

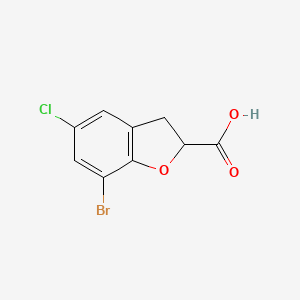

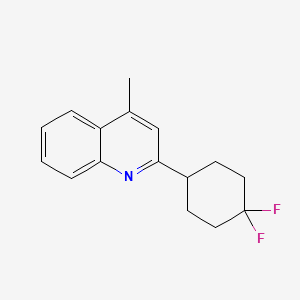

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

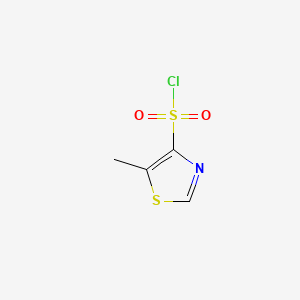

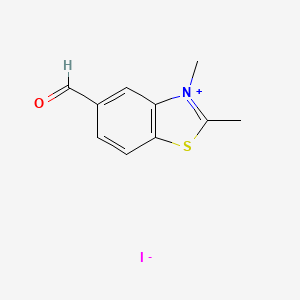

amine hydrochloride](/img/structure/B6604442.png)

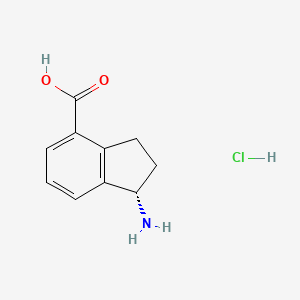

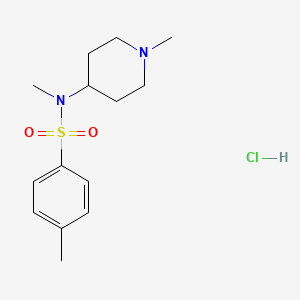

amine hydrochloride](/img/structure/B6604494.png)

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)